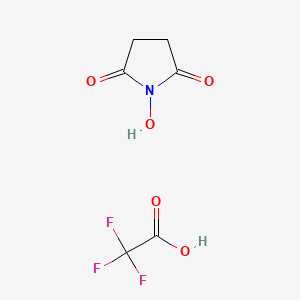

N-hydroxysuccinimide trifluoroacetate

Cat. No. B8502842

M. Wt: 229.11 g/mol

InChI Key: BAZMLBSPTUGCFA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08778626B2

Procedure details

N-hydroxysuccinimide trifluoroacetate was prepared by stirring N-hydroxysuccinimide (NHS) and 4 eq trifluoroacetic anhydride for 5 h. The mixture was concentrated under reduced pressure and further dried under high vacuum overnight. The product was obtained as a white, highly hygroscopic solid and stored in an anhydrous desiccator before use. The obtained approximately 1.1 g 2,2′-(hex-5-ynylazanediyl)diacetic acid was activated by 2.4 eq N-hydroxysuccinicimide trifluoroacetate in 10 mL anhydrous DMF under a stream of dry N2. The mixture was stirred overnight and monitored by TLC using hexanes:ethyl acetate (=2:1) as the mobile phase. After completion of the reaction, the mixture was concentrated to approximately 500 μL by rotary evaporation and subjected to flash chromatography using hexanes:ethyl acetate (=2:1) as the mobile phase. The final product, NHS-activated 2,2′-(hex-5-ynylazanediyl)diacetic acid (CXL-1) was concentrated by rotary evaporation, and obtained as a pale yellow oil. Several 200 μL aliquots of 50 mM stock solution dissolved in anhydrous dimethyl sulfoxide (DMSO) were prepared and stored at −80° C. The sealed stock aliquots were opened immediately before use, and NHS activation was verified by ESI-MS in 100% ACN. ESI-MS [M+H]+ m/z 408.1, [M+Na]+ m/z 420.0. This reaction yield can be improved by adding stoichiometric equivalents of triethylamine.

Name

2,2′-(hex-5-ynylazanediyl)diacetic acid

Quantity

1.1 g

Type

reactant

Reaction Step Five

[Compound]

Name

hexanes

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].[F:9][C:10]([F:21])([F:20])[C:11]([O:13]C(=O)C(F)(F)F)=[O:12].C(N(CC(O)=O)CC(O)=O)CCCC#C.FC(F)(F)C([O-])=O.N#N>CN(C=O)C.CS(C)=O.C(#N)C.C(N(CC)CC)C.C(OCC)(=O)C>[F:9][C:10]([F:21])([F:20])[C:11]([OH:13])=[O:12].[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8] |f:10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ON1C(CCC1=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)OC(C(F)(F)F)=O)(F)F

|

Step Five

|

Name

|

2,2′-(hex-5-ynylazanediyl)diacetic acid

|

|

Quantity

|

1.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCC#C)N(CC(=O)O)CC(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)[O-])(F)F

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ON1C(CCC1=O)=O

|

Step Nine

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Ten

[Compound]

|

Name

|

hexanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The mixture was concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

further dried under high vacuum overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was obtained as a white, highly hygroscopic solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

stored in an anhydrous desiccator before use

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the mixture was concentrated to approximately 500 μL by rotary evaporation

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The final product, NHS-activated 2,2′-(hex-5-ynylazanediyl)diacetic acid (CXL-1) was concentrated by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained as a pale yellow oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

stored at −80° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This reaction yield can

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(=O)O)(F)F.ON1C(CCC1=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |